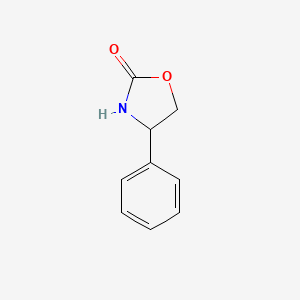

4-Phenyloxazolidin-2-one

Vue d'ensemble

Description

4-Phenyloxazolidin-2-one is a heterocyclic organic compound that features a five-membered ring containing both nitrogen and oxygen atoms. This compound is notable for its utility in organic synthesis, particularly as a chiral auxiliary in asymmetric synthesis. Its structure consists of an oxazolidinone ring with a phenyl group attached to the fourth carbon atom, making it a valuable intermediate in the preparation of various pharmaceuticals and fine chemicals .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4-Phenyloxazolidin-2-one can be synthesized through several methods. One common approach involves the cyclization of N-phenylglycine with ethylene carbonate under basic conditions. Another method includes the reaction of phenyl isocyanate with ethylene oxide, followed by cyclization .

Industrial Production Methods: In industrial settings, the production of this compound often employs continuous flow reactors to optimize reaction conditions and yield. The use of catalysts such as sodium or lithium in liquid ammonia is also prevalent to facilitate the cyclization process .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Phenyloxazolidin-2-one undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxazolidinone derivatives.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: It participates in nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are frequently used.

Substitution: Nucleophiles like amines and alcohols are typical reagents in substitution reactions.

Major Products Formed: The major products formed from these reactions include various substituted oxazolidinones, amines, and other heterocyclic compounds .

Applications De Recherche Scientifique

Asymmetric Synthesis

Chiral Auxiliary:

4-Phenyloxazolidin-2-one is widely used as a chiral auxiliary in the synthesis of β-amino acids and other biologically active compounds. It allows for high diastereoselectivity in reactions such as conjugate additions to α,β-unsaturated carbonyl compounds. For instance, studies have shown that the potassium salt of this compound can react with dialkyl alkylidenemalonates to yield β-amino acids with diastereomeric excesses exceeding 90% under optimized conditions .

Case Study:

A notable study demonstrated the conjugate addition of this compound to various electrophiles, resulting in the formation of β-amino acid precursors. The reaction conditions were meticulously optimized to enhance yield and selectivity .

Medicinal Chemistry

Biological Activity:

This compound exhibits a range of biological activities, making it valuable in medicinal chemistry. It has been implicated in various pathways including apoptosis, autophagy, and immunological responses. Its role in drug development is particularly noteworthy as it can serve as a scaffold for designing new therapeutic agents targeting specific diseases .

Applications in Anti-Infection Agents:

Research indicates that this compound derivatives possess antibacterial and antiviral properties. They have been tested against several pathogens including HIV, Hepatitis viruses, and various bacterial strains . The compound's ability to modulate immune responses further enhances its potential as a therapeutic agent.

Material Science

Polymer Chemistry:

The oxazolidinone structure is utilized in polymer chemistry for synthesizing biodegradable polymers. The incorporation of this compound into polymer matrices can improve mechanical properties and thermal stability while maintaining biodegradability.

Custom Synthesis Services

Several companies offer custom synthesis services for this compound and its derivatives, catering to research needs across various fields such as pharmaceuticals and agrochemicals . These services include bulk synthesis, custom peptide synthesis, and the development of specialized formulations for specific applications.

Analytical Applications

The compound is also employed in analytical chemistry for the development of chiral separation techniques. Its derivatives are used as chiral selectors in high-performance liquid chromatography (HPLC), facilitating the resolution of enantiomers in complex mixtures .

Data Table: Key Applications of this compound

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Asymmetric Synthesis | Chiral auxiliary for β-amino acids | High diastereomeric excess (>90%) achieved |

| Medicinal Chemistry | Antiviral and antibacterial agents | Effective against HIV and various bacterial strains |

| Material Science | Biodegradable polymers | Improved mechanical properties |

| Custom Synthesis Services | Tailored synthesis for research | Diverse applications across pharmaceuticals |

| Analytical Chemistry | Chiral separation techniques | Effective chiral selectors for HPLC |

Mécanisme D'action

The mechanism of action of 4-phenyloxazolidin-2-one primarily involves its role as a chiral auxiliary. It facilitates the formation of chiral centers in target molecules through stereoselective reactions. The compound interacts with various molecular targets, including enzymes and receptors, to induce the desired stereochemistry in the final product .

Comparaison Avec Des Composés Similaires

- 4-Isopropyloxazolidin-2-one

- 3-Methylisoindolin-1-one

- 4,5-Disubstituted oxazolidin-2-ones

Comparison: Compared to similar compounds, 4-phenyloxazolidin-2-one is unique due to its phenyl group, which enhances its stability and reactivity in asymmetric synthesis. This makes it particularly effective as a chiral auxiliary, offering higher diastereoselectivity and enantioselectivity in various reactions .

Activité Biologique

4-Phenyloxazolidin-2-one, a heterocyclic organic compound, has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article explores its mechanisms of action, biological properties, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 163.17 g/mol. It features a five-membered ring containing both nitrogen and oxygen atoms, contributing to its unique reactivity and biological properties. The compound exists in two enantiomeric forms: (R)-4-Phenyloxazolidin-2-one and (S)-4-Phenyloxazolidin-2-one, each exhibiting distinct biological activities.

The primary target of this compound is the SARS-CoV-2 main protease (6LU7), which plays a critical role in viral replication. The compound interacts with this target through a [4+2] cycloaddition reaction , demonstrating regio- and stereoselectivity. This interaction affects the hetero Diels–Alder (HDA) reaction pathway , leading to the formation of a cyclohexene system that is crucial for its antiviral activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens:

- Bacterial Infections : It serves as an intermediate in synthesizing antibiotics targeting bacterial infections.

- Viral Infections : The compound shows potential against several viruses, including HIV, HBV, HCV, and others .

Anticancer Activity

Studies have demonstrated that this compound can induce apoptosis in cancer cells, suggesting its role as an anticancer agent. It has been linked to various signaling pathways involved in cell cycle regulation and DNA damage response .

Chiral Auxiliary in Asymmetric Synthesis

In synthetic chemistry, this compound is utilized as a chiral auxiliary to facilitate the production of enantiomerically pure compounds. Its effectiveness in directing stereochemistry during reactions such as Diels-Alder reactions has been well-documented .

Case Studies

- Conjugate Addition Reactions : A study reported successful conjugate addition of (R)-4-phenyloxazolidin-2-one to dialkyl alkylidenemalonates, yielding high diastereomeric excesses (>90%) for certain electrophiles. This method allows for the synthesis of biologically important β-amino acids .

- Antiviral Activity : In vitro assays revealed that this compound effectively inhibits the replication of SARS-CoV-2 by targeting its main protease, highlighting its potential as a therapeutic agent against COVID-19 .

Table: Summary of Biological Activities

| Activity Type | Target Pathogen/Mechanism | Findings |

|---|---|---|

| Antimicrobial | Bacteria | Effective against various bacterial strains |

| Antiviral | SARS-CoV-2 | Inhibits viral replication via protease inhibition |

| Anticancer | Cancer Cells | Induces apoptosis; affects cell cycle regulation |

| Asymmetric Synthesis | Various substrates | Acts as chiral auxiliary with high selectivity |

Propriétés

IUPAC Name |

4-phenyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c11-9-10-8(6-12-9)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDMNNMIOWVJVLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)O1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50325290 | |

| Record name | 4-Phenyl-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50325290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7480-32-2 | |

| Record name | 7480-32-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409571 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Phenyl-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50325290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 4-phenyloxazolidin-2-one employed in asymmetric synthesis?

A: this compound acts as a chiral auxiliary by temporarily attaching to a substrate molecule, directing reactions to favor the formation of a specific enantiomer or diastereomer. This chiral auxiliary is then cleaved, yielding the desired optically active product. [, , , , , ]

Q2: What types of reactions benefit from the use of this compound as a chiral auxiliary?

A: Research demonstrates its utility in various reactions, including Diels-Alder reactions [, ], alkylations [], conjugate additions [, ], and the synthesis of unusual amino acids. [, ]

Q3: Can you provide an example of this compound's effectiveness in controlling stereochemistry?

A: In the synthesis of (+/-)-flustramine A and its derivatives, researchers utilized (R)-4-phenyloxazolidin-2-one for the optical resolution of a key intermediate carboxylic acid, showcasing its ability to isolate specific enantiomers. []

Q4: How does the choice of this compound derivatives impact reaction outcomes?

A: Different derivatives, such as (S)-5,5-dimethyl-4-phenyloxazolidin-2-one (SuperQuat), can significantly influence diastereoselectivity in reactions like the allylation of exocyclic N-acyliminium ions. []

Q5: Has this compound been used in the synthesis of bioactive molecules?

A: Yes, a study highlighted the use of this compound in the synthesis of a bioactive component from Zingiber cassumunar Roxb., demonstrating its applicability in natural product synthesis. []

Q6: What is known about the mechanism of stereochemical control exerted by this compound?

A: Studies on free radical additions to 3-cinnamoyloxazolidin-2-ones, including derivatives of this compound, suggest an interplay between the stability of intermediate adduct radicals and the electrophilicity of the adding radicals as crucial factors influencing regioselectivity. []

Q7: Are there crystallographic studies available for compounds containing this compound?

A: Yes, crystal structures of various compounds incorporating this compound have been determined, providing valuable insights into their conformations and intermolecular interactions. Examples include O-ethyl S-{(S)-1-oxo-1-[(R)-2-oxo-4-phenyloxazolidin-3-yl]propan-2-yl} carbonodithioate [], (S)-3-[(S)-5-(4-Fluorophenyl)-5-hydroxypentanoyl]-4-phenyloxazolidin-2-one 0.67-hydrate [], and (R)-3-[(E)-3-(2-Furyl)acryloyl]-5,5-dimethyl-4-phenyloxazolidin-2-one [].

Q8: Has this compound been used in the development of metal catalysts?

A: Researchers have synthesized and characterized tetrakis[(4S)-4-phenyloxazolidin-2-one]dirhodium(II) ([Rh2{(4S)-phox}4]), demonstrating its catalytic activity in various metal carbene transformations with unique selectivity profiles. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.